
5-Chloro-6-ethenylpyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-ethenylpyridine-3-carbaldehyde is an organic compound with a unique structure that includes a chlorine atom, an ethenyl group, and a pyridine ring with a carbaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethenylpyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 6-ethenylpyridine-3-carbaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-ethenylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 5-Chloro-6-ethenylpyridine-3-carboxylic acid.
Reduction: 5-Chloro-6-ethenylpyridine-3-methanol.
Substitution: 5-Amino-6-ethenylpyridine-3-carbaldehyde.
Applications De Recherche Scientifique
5-Chloro-6-ethenylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-ethenylpyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Similar structure but with a pyrrolo ring instead of a pyridine ring.
Pyridine-3-carbaldehyde: Lacks the chlorine and ethenyl groups, making it less reactive in certain contexts.
Uniqueness
5-Chloro-6-ethenylpyridine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an ethenyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemists and researchers exploring new chemical entities.
Propriétés
Formule moléculaire |
C8H6ClNO |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
5-chloro-6-ethenylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6ClNO/c1-2-8-7(9)3-6(5-11)4-10-8/h2-5H,1H2 |
Clé InChI |
YXTUDCPPCHMNGI-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=C(C=N1)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


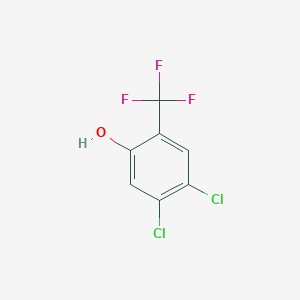

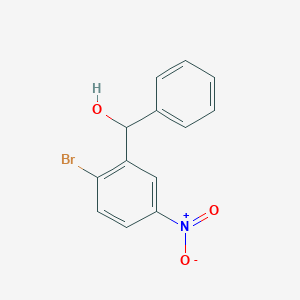
![4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline](/img/structure/B13878441.png)
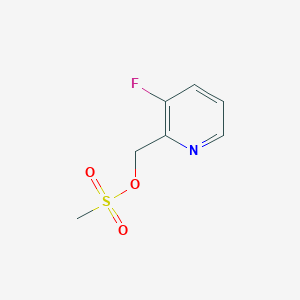

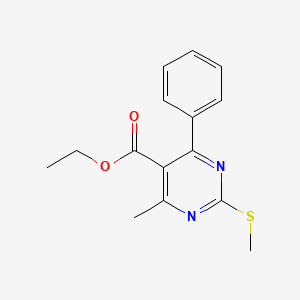
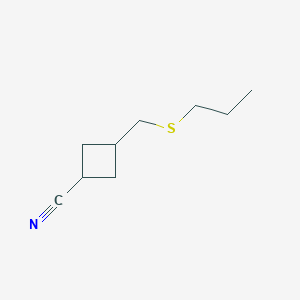

![3-Phenylpyrimido[2,1-a]isoquinolin-4-one](/img/structure/B13878477.png)
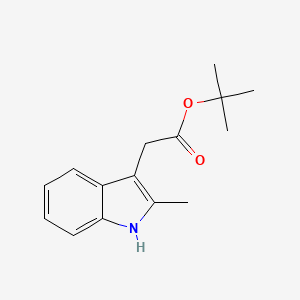

![N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide](/img/structure/B13878509.png)
![Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate](/img/structure/B13878513.png)
